

# Validating Nota-noc Imaging Findings with Immunohistochemistry: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nota-noc**

Cat. No.: **B15598333**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The advent of molecular imaging agents targeting somatostatin receptors (SSTRs) has revolutionized the diagnosis and management of neuroendocrine tumors (NETs). Among these, **NOTA-NOC** (1,4,7-triazacyclononane-1,4,7-triacetic acid-NOC) based radiotracers, such as **68Ga-NOTA-NOC** and **18F-AIF-NOTA-octreotide**, have demonstrated significant promise. This guide provides a comprehensive comparison of **Nota-noc** imaging with alternative modalities, supported by experimental data, and details the crucial process of validating these imaging findings with immunohistochemistry (IHC).

## Performance Comparison of Nota-noc Imaging

**Nota-noc** PET/CT imaging offers high sensitivity and specificity for the detection of SSTR-positive tumors. Its performance has been extensively compared with other imaging modalities, including conventional imaging (CT and MRI) and other SSTR-targeting radiotracers.

Table 1: Comparison of **18F-AIF-NOTA-octreotide PET/CT** with Conventional Imaging (CT/MRI) for Neuroendocrine Neoplasms (NENs)[\[1\]](#)

| Performance Metric                  | 18F-AIF-NOTA-octreotide PET/CT | Contrast-enhanced CT/MRI |
|-------------------------------------|--------------------------------|--------------------------|
| Sensitivity (per-patient)           | 90.5% (133/147)                | 81.8% (112/137)          |
| Specificity (per-patient)           | 93.1% (54/58)                  | 71.1% (27/38)            |
| Accuracy (per-patient)              | 91.2% (187/205)                | 79.4% (139/175)          |
| Sensitivity (per-lesion, tiny NENs) | 53.7% (22/41)                  | 35.1% (13/37)            |

Table 2: Head-to-Head Comparison of 18F-AIF-NOTA-octreotide PET with 68Ga-DOTATATE/NOC PET in Neuroendocrine Tumor Patients[2][3][4]

| Performance Metric                      | 18F-AIF-NOTA-octreotide PET | 68Ga-DOTATATE/NOC PET           |
|-----------------------------------------|-----------------------------|---------------------------------|
| Total Lesions Detected                  | 4,278                       | 3,454                           |
| Mean Detection Rate (DR)                | 91.1%                       | 75.3%                           |
| Mean Differential Detection Ratio (DDR) | 15.8% (95% CI: 9.6%–22.0%)  | -                               |
| Mean Tumor-to-Background Ratio          | $31.7 \pm 36.5$             | $25.1 \pm 32.7$ ( $p = 0.001$ ) |

Table 3: Preclinical Comparison of Tumor Uptake for Different **NOTA-NOC** Radiotracers in an AR42J Xenograft Mouse Model[5][6]

| Radiotracer                       | Tumor Uptake at 1h p.i. (%ID/g) | Tumor-to-Blood Ratio at 1h p.i. | Tumor-to-Liver Ratio at 1h p.i. |
|-----------------------------------|---------------------------------|---------------------------------|---------------------------------|
| [68Ga]Ga-DOTA-NOC                 | 26.4 ± 10.8                     | 35                              | 3.7                             |
| [68Ga]Ga-NOTA-NOC                 | 25.7 ± 5.8                      | 31                              | 5.2                             |
| [18F]AIF-NOTA-NOC                 | 37.3 ± 10.5                     | 52                              | 9.0                             |
| [18F]AIF-NOTA-NOC<br>(at 3h p.i.) | 42.1 ± 5.3                      | 295                             | 21                              |

## Experimental Protocols

Accurate and reproducible data are paramount in research and clinical settings. The following sections detail the methodologies for **Nota-noc** PET/CT imaging and its validation with SSTR2 immunohistochemistry.

### 18F-AIF-NOTA-octreotide PET/CT Imaging Protocol

This protocol outlines the key steps for performing PET/CT imaging with 18F-AIF-NOTA-octreotide.

#### 1. Patient Preparation:

- Patients should fast for a minimum of 4-6 hours prior to the scan to minimize physiological tracer uptake in the gastrointestinal tract.
- Adequate hydration is encouraged.
- Review of concomitant medications is crucial, particularly somatostatin analogs, which may interfere with tracer uptake. A washout period may be necessary.

#### 2. Radiotracer Administration:

- The recommended dose of 18F-AIF-NOTA-octreotide is 3.7 MBq/kg (0.1 mCi/kg) of body weight, administered via intravenous injection.<sup>[7]</sup>
- The injection should be followed by a saline flush.

### 3. PET/CT Image Acquisition:

- Imaging is typically performed 45-60 minutes post-injection.[\[8\]](#) Some studies suggest optimal imaging at 2 hours post-injection for improved tumor-to-background contrast.[\[1\]](#)
- A low-dose CT scan is acquired first for attenuation correction and anatomical localization.
- The PET scan is then acquired from the skull base to the mid-thigh.
- Image reconstruction is performed using standard algorithms.

## SSTR2 Immunohistochemistry Protocol for Validation

Validation of *in vivo* imaging findings with *ex vivo* tissue analysis is the gold standard. This protocol describes the immunohistochemical staining for SSTR2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

### 1. Tissue Preparation:

- Obtain FFPE tissue blocks from biopsies or surgical resections of the lesions identified by **Nota-noc** imaging.
- Cut 4-5  $\mu$ m thick sections and mount them on positively charged slides.

### 2. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 minutes each).
- Rehydrate through graded ethanol solutions (100%, 95%, 70%), 3 minutes each.
- Rinse in deionized water.

### 3. Antigen Retrieval:

- Heat-Induced Epitope Retrieval (HIER) is recommended.
- Immerse slides in an appropriate antigen retrieval buffer (e.g., citrate buffer, pH 6.0) and heat to 95-100°C for 20-30 minutes.[\[9\]](#)

- Allow slides to cool down to room temperature.

#### 4. Staining Procedure:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific binding sites with a protein block solution.
- Incubate with a primary antibody against SSTR2 (e.g., monoclonal antibody clone UMB1) at an optimized dilution and incubation time.<sup>[9]</sup>
- Apply a polymer-based secondary antibody.
- Incubate with a chromogen substrate (e.g., DAB) to visualize the antibody binding.
- Counterstain with hematoxylin to visualize cell nuclei.

5. Scoring of SSTR2 Expression: Several semi-quantitative scoring systems are used to evaluate SSTR2 expression. A commonly used system is the Volante Score, which considers both the intensity and the percentage of stained tumor cells with membranous localization. Other scoring systems include the H-score and the Immunoreactive Score (IRS).

Table 4: Example of a Simplified SSTR2 Staining Interpretation

| Score | Description                                                                  |
|-------|------------------------------------------------------------------------------|
| 0     | No staining or weak cytoplasmic staining in <10% of tumor cells              |
| 1+    | Faint, partial membranous staining in $\geq 10\%$ of tumor cells             |
| 2+    | Weak to moderate, complete membranous staining in $\geq 10\%$ of tumor cells |
| 3+    | Strong, complete membranous staining in $\geq 10\%$ of tumor cells           |

A positive correlation between the intensity of tracer uptake on the **Nota-noc** PET scan (e.g., Standardized Uptake Value - SUVmax) and the SSTR2 IHC score validates the imaging findings.

## Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows involved, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Somatostatin Receptor 2 (SSTR2) signaling cascade.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for imaging validation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diagnostic performance and clinical impact of 18F-AIF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Evaluation of [18F]AIF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Application of 18F-AIF-NOTA-Octreotide PET/CT in Combination With 18F-FDG PET/CT for Imaging Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Validating Nota-noc Imaging Findings with Immunohistochemistry: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15598333#validating-nota-noc-imaging-findings-with-immunohistochemistry>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)